2-amino-6-(1-aminobutan-2-yloxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile is an organic compound with the molecular formula C11H14N2O This compound is characterized by the presence of an amino group, a benzonitrile group, and a propoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(1-aminobutan-2-yloxy)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-Amino-6-hydroxybenzonitrile with 1-chloromethylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 2-nitro-6-(1-aminomethyl-propoxy)-benzonitrile.
Reduction: Formation of 2-Amino-6-(1-aminomethyl-propoxy)-benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-6-(1-aminobutan-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The propoxy group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group.
2-Amino-6-ethoxybenzonitrile: Contains an ethoxy group instead of a propoxy group.
2-Amino-6-(1-aminomethyl-ethoxy)-benzonitrile: Similar structure with an ethoxy group and an additional amino group.
Uniqueness
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The combination of amino, nitrile, and propoxy groups provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile |
InChI |
InChI=1S/C11H15N3O/c1-2-8(6-12)15-11-5-3-4-10(14)9(11)7-13/h3-5,8H,2,6,12,14H2,1H3 |
InChI Key |
LVLFRRQGUDYCCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)OC1=CC=CC(=C1C#N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.